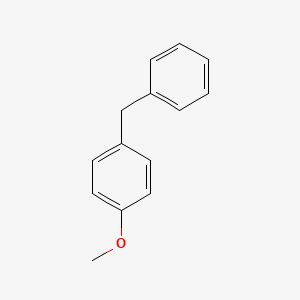

4-Methoxydiphenylmethane

描述

Contextualization within Diphenylmethane (B89790) Derivatives

The foundational structure of 4-Methoxydiphenylmethane is diphenylmethane, a compound consisting of two phenyl rings linked by a methylene (B1212753) bridge. Diphenylmethane derivatives are a broad class of compounds where one or more hydrogen atoms on the phenyl rings or the central methylene group are replaced by other functional groups. This structural versatility has made diphenylmethane derivatives a fertile ground for chemical synthesis and drug discovery.

Researchers have identified various derivatives with significant biological activities. For instance, certain diphenylmethane derivatives have been found to exhibit dual agonistic activity towards peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), presenting therapeutic potential for conditions like insulin (B600854) resistance. chemicalbook.com Other studies have focused on developing diphenylmethane derivatives as potential broad-spectrum antibacterial agents by inhibiting the enoyl-acyl carrier protein reductase (FabI), which is crucial for bacterial cell membrane integrity. nih.gov Furthermore, the diphenylmethane scaffold has been utilized to create compounds that interact with the anti-estrogen binding site, which may play a role in the treatment of human breast cancer. nih.gov

Within this diverse family, this compound is distinguished by the presence of a methoxy (B1213986) group (-OCH₃) on the fourth carbon of one of the phenyl rings. smolecule.com This specific substitution significantly influences the molecule's electronic properties and three-dimensional shape, leading to its unique interactions with biological targets and its distinct research profile.

Historical Overview of this compound Research

The scientific investigation into this compound and its relatives has evolved over several decades, with research interests shifting as new properties were discovered.

One of the earliest documented areas of research, reported in the late 1970s, focused on the plant growth-regulating activities of 4-methoxydiphenylmethanes. tandfonline.com These studies found that compounds in this series could inhibit the growth of both shoots and roots in various test plants, with the activity level being dependent on the nature of other substituents on the phenyl rings. tandfonline.comoup.com

A significant shift in the research focus occurred in the 2010s with the discovery of this compound's role as a modulator of the leukotriene A4 hydrolase (LTA4H) enzyme. nih.gov Earlier work had identified a similar compound, 4-methoxyphenoxybenzene, as an augmenter of the enzyme's aminopeptidase (B13392206) activity, but it proved to be chemically unstable. nih.gov Researchers then synthesized this compound by replacing the ether oxygen with a methylene bridge, which resulted in a chemically stable compound that retained the desired biological activity. nih.gov This 2011 study marked a pivotal moment, establishing this compound as a viable tool for studying the LTA4H enzyme and a potential therapeutic agent. nih.govfamri.org Since this discovery, numerous studies have been dedicated to characterizing its effects in pre-clinical models of inflammatory diseases and understanding its precise mechanism of action. nih.govrcsb.orgresearchgate.net

| Key Research Milestones for this compound | |

| Late 1970s | Identified as a compound with plant growth-inhibitory activities. tandfonline.comoup.com |

| 2011 | Synthesized and identified as a stable, selective augmenter of the aminopeptidase activity of the leukotriene A4 hydrolase (LTA4H) enzyme. nih.govfamri.org |

| Mid-2010s | Development of a UPLC-APPI-MS/MS method for its quantification in plasma to support pharmacokinetic studies. nih.gov |

| Late 2010s - Present | Intensive investigation into its mechanism of action on LTA4H and its potential as an anti-inflammatory agent in pre-clinical models of diseases like COPD and emphysema. rcsb.orgresearchgate.netfrontiersin.org |

Significance and Research Trajectories of this compound

The primary significance of this compound in contemporary academic research lies in its role as a selective pharmacological modulator of the leukotriene A4 hydrolase (LTA4H) enzyme. chemicalbook.com LTA4H is a bifunctional enzyme with two distinct activities: an epoxide hydrolase activity that produces the pro-inflammatory mediator leukotriene B4 (LTB4), and an aminopeptidase activity that can degrade pro-inflammatory peptides. nih.govfrontiersin.orggmu.edu this compound is significant because it selectively enhances the enzyme's beneficial anti-inflammatory aminopeptidase activity without affecting the pro-inflammatory epoxide hydrolase function. chemicalbook.com

This unique mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for chronic inflammatory diseases. smolecule.com Research has shown its potential in pre-clinical models of pulmonary emphysema and chronic obstructive pulmonary disease (COPD). nih.govnih.gov By augmenting the aminopeptidase activity of LTA4H, this compound was found to protect murine lungs from emphysematous damage. nih.gov This represents a novel therapeutic approach, moving beyond simple inhibition of pro-inflammatory pathways to the active enhancement of anti-inflammatory processes.

Current and future research trajectories are heavily focused on medicinal chemistry and pharmacology. Scientists are exploring the structure-activity relationship of this compound and its analogues to develop even more potent and selective modulators of LTA4H. rcsb.orgresearchgate.net These studies involve synthesizing hybrid molecules and using X-ray crystallography to understand how these compounds bind to the enzyme. rcsb.orgresearchgate.net The overarching goal is to translate the promising pre-clinical findings into viable clinical applications for inflammatory conditions. Beyond its pharmacological role, this compound also serves as a chemical intermediate in the synthesis of other organic compounds. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLYCRTUQGSDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232316 | |

| Record name | Benzene, 1-methoxy-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834-14-0 | |

| Record name | Benzene, 1-methoxy-4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 834-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxydiphenylmethane and Its Analogues

Established Synthetic Pathways for 4-Methoxydiphenylmethane

Reduction of 4-Methoxybenzophenone (B1664615) with Borohydride (B1222165) Reagents

A common and straightforward method for the synthesis of diarylmethanes is the reduction of the corresponding benzophenone. In the case of this compound, this involves the reduction of 4-methoxybenzophenone. Borohydride reagents are frequently employed for this transformation. For instance, zinc borohydride (Zn(BH₄)₂) supported on charcoal has been shown to be an efficient system for the reduction of ketones to their corresponding alcohols in THF at room temperature. scielo.org.mx While this method primarily yields the diarylmethanol, further reduction to the diarylmethane can be achieved. For example, the reduction of 5-bromo-2-chlorophenyl-4-methoxyphenyl-methanone to 5-bromo-2-chloro-4ˊ-methoxydiphenylmethane is a key step in the synthesis of empagliflozin. google.com Similarly, the carbonyl group of 4-bromo-4'-methoxybenzophenone (B1269710) can be reduced to form the corresponding alcohol, which can then be further processed.

Sodium borohydride (NaBH₄) is a widely used reducing agent for converting aldehydes and ketones to alcohols. masterorganicchemistry.com The reduction of 4-methoxybenzophenone with NaBH₄ would yield (4-methoxyphenyl)(phenyl)methanol. scielo.org.mx Further deoxygenation would be required to obtain this compound.

Table 1: Reduction of 4-Methoxybenzophenone Analogs

| Starting Material | Reducing System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzophenone | Zn(BH₄)₂/Charcoal | (4-Methoxyphenyl)(phenyl)methanol | 94 | scielo.org.mx |

| 5-Bromo-2-chlorophenyl-4-methoxyphenyl-methanone | Not specified | 5-Bromo-2-chloro-4ˊ-methoxydiphenylmethane | Not specified | google.com |

One-Step Synthesis from Commercially Available Materials

A highly efficient, one-step synthesis of this compound from commercially available starting materials has been developed, achieving a yield greater than 90%. nih.gov This method involves the reaction of anisole (B1667542) with benzyl (B1604629) chloride. smolecule.com The direct methylation of diphenylmethane (B89790) using methyl iodide in the presence of a base like potassium carbonate is another viable synthetic route. smolecule.com

Advanced Synthetic Approaches

Silyl (B83357) Radical-Mediated Cross-Coupling Reactions

More recent advancements in synthetic chemistry have introduced novel methods for the formation of diarylmethanes, including silyl radical-mediated cross-coupling reactions. These transition-metal-free approaches offer a powerful tool for C-C bond formation. rsc.orgresearchgate.netrsc.org

A notable development is the silylboronate-mediated cross-coupling of aryl fluorides with arylalkanes. rsc.orgresearchgate.netrsc.org This reaction proceeds at room temperature without the need for transition-metal catalysts, photoredox catalysis, or light irradiation. rsc.org The combination of a silylboronate and potassium tert-butoxide (KOtBu) is crucial for cleaving the inert C-F bond of the aryl fluoride (B91410) and a C-H bond of the arylmethane, leading to the cross-coupled product. rsc.orgresearchgate.net This method is applicable to a wide range of aryl fluorides and can be extended to various coupling partners with a C(sp³)–H bond, such as diarylmethanes. rsc.orgrsc.org

The versatility of the silyl radical-mediated cross-coupling has been demonstrated with a broad scope of substrates. Fluoro-biphenyls bearing substituents like methyl (Me) or methoxy (B1213986) (OMe) have been successfully coupled with various substituted diarylmethanes. rsc.org For example, the reaction of fluoro-biphenyls with electron-rich diarylmethanes like phenyl-(4-methoxyphenyl)methane and bis(4-methoxyphenyl)methane proceeds smoothly to give the desired triarylmethanes in good yields. rsc.org

Table 2: Silyl Radical-Mediated Cross-Coupling of Fluoro-biphenyls and Diarylmethanes

| Fluoro-biphenyl | Diarylmethane | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4'-Fluoro-biphenyl (1a) | Phenyl-(4-methoxyphenyl)methane (2b) | 3ab | 77 | rsc.org |

| 4'-Fluoro-biphenyl (1a) | Bis(4-methoxyphenyl)methane (2c) | 3ac | 52 | rsc.org |

| 4'-Fluoro-4-methylbiphenyl (1j) | Phenyl-(4-methoxyphenyl)methane (2b) | 3jb | 55 | rsc.org |

| 4'-Fluoro-4-methylbiphenyl (1j) | Bis(4-methoxyphenyl)methane (2c) | 3jc | 65 | rsc.org |

| 4'-Fluoro-4-methoxybiphenyl (1k) | Phenyl-(4-methoxyphenyl)methane (2b) | 3kb | 66 | rsc.org |

This methodology represents a significant contribution to C-F and C-H bond activation chemistry, providing a straightforward and efficient route to complex diaryl- and triarylalkanes. rsc.orgresearchgate.net

Cross-Coupling with Heterocyclic Aryl Fluorides

The synthesis of triarylmethanes, a structural motif present in many functional materials and biologically active compounds, can be achieved through the cross-coupling of aryl fluorides with arylmethanes. While transition-metal catalysis is a common approach for aryl halides, the high bond energy of C–F bonds in aryl fluorides presents a significant challenge. rsc.org

A transition-metal-free approach utilizes a silylboronate-mediated radical process to couple aryl fluorides with arylalkanes at room temperature. rsc.org The combination of a silylboronate and potassium tert-butoxide (KOtBu) is crucial for initiating the cleavage of both C–F and C–H bonds, leading to the formation of the cross-coupled product. rsc.org This method has been successfully applied to a range of aryl fluorides and can be extended to various coupling partners possessing a C(sp3)–H bond, such as diarylmethanes. rsc.org

In the context of heterocyclic compounds, nickel-catalyzed cross-coupling reactions have proven effective. For instance, Ni(0)-catalyzed reactions can be used for the defluoro-silylation of fluoro-aromatics. mdpi.com Furthermore, nickel complexes have been employed to mediate the cross-coupling of fluoro-aromatics with primary amines to produce secondary amines with high selectivity. mdpi.com Specifically, electron-rich aryl fluorides like 4-fluoroanisole (B119533) can react with alkylamines to yield the corresponding secondary amine products in high yields. mdpi.com Another strategy involves heterocyclic-assisted C–F bond cleavage, which can occur without a transition metal catalyst, often promoted by intramolecular interactions with lithium ions. mdpi.com

Nickel-Catalyzed Allylic Alkylation with Diarylmethane Pronucleophiles

Nickel-catalyzed allylic alkylation presents a powerful method for forming C(sp3)–C(sp3) bonds. nih.gov While palladium catalysts are more commonly associated with "soft" nucleophiles, nickel catalysts are typically paired with "hard" nucleophiles. nih.gov However, recent research has demonstrated the use of nickel-based catalysts to promote the allylic substitution of diarylmethane pronucleophiles through a soft-nucleophile pathway. nih.govconicet.gov.ar This development is significant as it expands the scope of nickel catalysis in this area. nih.gov

The general protocol has been shown to be robust for a variety of nucleophiles, including derivatives of diphenylmethane and diarylmethanes containing heteroaryl groups. nih.gov This method can also be utilized for the construction of quaternary carbon centers. nih.gov Mechanistic studies suggest that the reaction can proceed through a Ni(0)/Ni(II) catalytic cycle involving η3-allylnickel intermediates. organic-chemistry.org

A notable challenge in the nickel-catalyzed allylic alkylation of diarylmethanes arises with substrates possessing electron-donating groups. conicet.gov.ar Specifically, in the case of this compound, its higher pKa value poses a significant hurdle. nih.govconicet.gov.ar Despite efforts to optimize reaction conditions, the use of this compound as a pronucleophile resulted in poor yields of the desired allylated product. conicet.gov.ar This limitation highlights the sensitivity of the catalytic system to the electronic properties of the diarylmethane substrate.

The table below illustrates the scope of various diarylmethanes in nickel-catalyzed allylic alkylation, showcasing the successful coupling of several derivatives.

Reactions were conducted on a 0.1 mmol scale. Yields are for isolated products after chromatographic purification. nih.gov

The nickel-catalyzed allylic alkylation methodology has been successfully extended to biologically relevant heterocyclic pronucleophiles. nih.gov These reactions are particularly noteworthy as a lower catalyst loading can often be employed due to the increased acidity of these pronucleophiles. nih.gov

Pyridine-containing diarylmethanes, which are valuable in drug discovery, undergo efficient coupling to provide the desired products in high yields. nih.gov For example, 2-benzylpyridine, 3-benzylpyridine, and 4-benzylpyridine (B57826) all serve as effective substrates. nih.gov Similarly, 3,3'-dipyridylmethane and 2-benzylthiophene, the latter being important in agrochemicals and pharmaceuticals, are also viable substrates for this transformation. nih.gov The application of these conditions to xanthene, a precursor for dyes, also furnishes the corresponding product in good yield. nih.gov

The table below summarizes the scope of heterocyclic diarylmethanes in these allylic alkylation reactions.

Reactions were conducted on a 0.1 mmol scale. Yields are for isolated products after chromatographic purification. nih.gov

Challenges with Higher pKa of this compound

Trifluoroborate Suzuki Coupling Reactions for Analogues

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. fishersci.estcichemicals.com It typically involves the palladium-catalyzed reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid. fishersci.estcichemicals.com

A significant application of this reaction is in the synthesis of analogues of biologically active molecules. For instance, a series of analogues bearing structural features of both this compound (4MDM) and 4-(4-benzylphenyl)thiazol-2-amine (ARM1), a known ligand for leukotriene A4 hydrolase, were synthesized using trifluoroborate Suzuki coupling reactions. nih.govresearchgate.net This approach allowed for the creation of hybrid molecules to investigate their effects on enzyme kinetics. nih.govresearchgate.net

Potassium organotrifluoroborates are often used as bench-stable surrogates for boronic acids in these couplings. sigmaaldrich.com They are compatible with a wide array of functional groups and can be effectively coupled with various organic electrophiles. sigmaaldrich.com The Suzuki-Miyaura reaction conditions are generally mild, and the inorganic by-products are easily removed. fishersci.es

Purity and Yield Optimization in this compound Synthesis

Optimizing the purity and yield of a chemical synthesis is a critical aspect of process development. arborpharmchem.com This involves a systematic approach to refining reaction conditions and purification methods.

Key factors that influence yield and purity include:

Reaction Conditions: Precise control over temperature, pressure, reactant concentrations, and reaction time is essential. arborpharmchem.comdeskera.com Optimizing these parameters can increase the conversion of reactants to the desired product while minimizing the formation of unwanted side products. deskera.com

Catalyst Selection: The choice of catalyst and, if applicable, co-catalyst can significantly impact selectivity and yield. google.com For instance, in some syntheses, a combination of a main catalyst and a co-catalyst has been shown to effectively increase selectivity and yield, leading to a purer final product. google.com

Starting Material Purity: The purity of the starting materials is fundamental. Using high-purity reactants helps to avoid the introduction of impurities that could interfere with the reaction or be carried through to the final product. deskera.com Purification of starting materials through methods like distillation or chromatography can be a crucial first step. deskera.com

Purification Techniques: Post-reaction purification is vital for achieving high purity. deskera.com Techniques such as recrystallization, distillation, and chromatography are employed to remove by-products and unreacted starting materials. deskera.com In some cases, a combination of methods, such as orthogonal flash chromatography (using both normal- and reversed-phase), can be used to maximize product purity. biotage.com

Reaction Time: The duration of a reaction can have a significant impact on both yield and purity. While a longer reaction time might lead to a higher yield of the product, it can also lead to the formation of more impurities. biotage.com Therefore, finding the optimal reaction time is a key aspect of optimization. biotage.com

For the synthesis of this compound analogues, such as 2-Chloro-4-(diphenylmethyl)phenol, methods like Friedel-Crafts acylation followed by Clemmensen reduction and demethylation are employed. Yields for such multi-step syntheses can be in the range of 65-75% after purification. Optimization in these cases involves careful control of reaction temperature, stoichiometry, and catalyst choice to maximize yield and selectivity.

Mechanistic Investigations of 4 Methoxydiphenylmethane Reactions

Reaction Mechanisms in Organic Transformations

The reactivity of 4-Methoxydiphenylmethane is governed by the interplay of its functional groups—the methoxy (B1213986) substituent, the two phenyl rings, and the central methylene (B1212753) bridge. The following subsections delve into fundamental mechanistic concepts that are relevant to its transformations.

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond). wikipedia.org The interconversion involves the movement of a proton and the reorganization of bonding electrons. wikipedia.org While this compound itself does not possess a carbonyl group to undergo this tautomerism, its derivatives or reaction intermediates might.

In most simple aldehydes and ketones, the equilibrium heavily favors the keto form. masterorganicchemistry.com However, the enol tautomer can be significantly stabilized by several factors:

Conjugation: If the C=C double bond of the enol is in conjugation with another pi system, such as a phenyl ring, it gains resonance stabilization. masterorganicchemistry.com

Intramolecular Hydrogen Bonding: In molecules like 1,3-dicarbonyls, the enol form can be stabilized by the formation of an internal hydrogen bond. wikipedia.org

Aromaticity: If the enol is part of an aromatic ring, as in phenols, this form is exceptionally stable. wikipedia.orgmasterorganicchemistry.com

The manipulation of keto-enol equilibrium with external stimuli like light is an area of research for developing photocontrollable processes. chemrxiv.org Although not directly observed in this compound, understanding these principles is essential when considering potential oxidation products or related carbonyl-containing structures in its reaction pathways.

Bond-scission, specifically homolytic cleavage, is the process where a covalent bond breaks, and each fragment retains one of the originally shared electrons, resulting in the formation of two radicals. rutgers.edu This initiation step is fundamental to many radical reactions and can be induced by heat or light. libretexts.org

A common pathway in the reactions of aromatic compounds involves the formation of a radical cation, which can then undergo bond cleavage. cmu.edu For instance, studies on compounds structurally related to this compound show that radical cations can undergo β-bond cleavage, where a bond beta to the charged center breaks. cmu.edu

Once a reactive radical is formed through bond scission, it can undergo various subsequent reactions. One possibility is a "radical-capping" or termination step, where two radicals combine to form a stable, non-radical product. libretexts.org Alternatively, a process known as radical transfer can occur, where a radical abstracts an atom (like hydrogen or a halogen) from another molecule, propagating a chain reaction or leading to a passivated species. nih.gov This scission and capping/transfer sequence is a key mechanistic model for understanding transformations that proceed through radical intermediates.

Radical chain reactions are multi-step processes that involve radicals as reactive intermediates. libretexts.org These reactions are characterized by three distinct phases: initiation, propagation, and termination. leah4sci.comscienceskool.co.uk

Initiation: The reaction begins with the generation of radicals from a non-radical species, typically through homolytic bond cleavage of a weak bond by applying heat or UV light. libretexts.orgscienceskool.co.uk Compounds that readily form radicals, like peroxides or certain halogen molecules, are known as radical initiators. libretexts.org

Propagation: This is the "chain" part of the reaction. A radical generated during initiation reacts with a stable molecule to produce a new radical and a product molecule. libretexts.orgsavemyexams.com This new radical then continues the chain by reacting with another stable molecule, regenerating the initial type of radical, which can then start the cycle over. libretexts.org A single initiation event can lead to the formation of thousands of product molecules through these repeating propagation steps. libretexts.org

Termination: The chain reaction ceases when two radical species react with each other, forming a stable, non-radical covalent bond. leah4sci.comscienceskool.co.uk This removes the radical intermediates from the reaction mixture, breaking the chain.

Reactions involving this compound, particularly in cross-coupling transformations, have been shown to proceed via radical mechanisms. rsc.org

Bond-Scission/Radical-Capping Mechanisms

Detailed Mechanistic Studies of Silyl (B83357) Radical-Mediated Couplings

Silyl radicals have emerged as effective intermediates for activating traditionally inert chemical bonds. nih.govresearchgate.net Recent studies have demonstrated the utility of silyl radicals in mediating the cross-coupling of C–H bonds in compounds like this compound with aryl fluorides, which are known for the high strength of their C–F bonds. rsc.org A practical method has been developed for the silylboronate-mediated cross-coupling of aryl fluorides with various arylalkanes, including this compound, under mild, transition-metal-free conditions. rsc.org This reaction efficiently produces triarylmethanes, which are valuable structures in materials and pharmaceutical science. rsc.org

The proposed mechanism involves the generation of a silyl radical that facilitates the cleavage of both the benzylic C–H bond in this compound and the strong C–F bond in the aryl fluoride (B91410) coupling partner, initiating a radical process. rsc.org

Table 1: Reductive Dealkoxylation of Diphenylmethyl Ethers This table displays the yield of diphenylmethane (B89790) from the reduction of various diphenylmethyl ether derivatives using an ether/BF₃ system. The data indicates that methoxy is an effective leaving group in this transformation.

| Substrate | Leaving Group | Product | Yield (%) |

| Methoxy diphenylmethane (3a) | -OCH₃ | Diphenylmethane | 71 rsc.org |

| Ethoxy diphenylmethane (3b) | -OCH₂CH₃ | Diphenylmethane | 70 rsc.org |

| Isopropoxy diphenylmethane (3d) | -OCH(CH₃)₂ | Diphenylmethane | 79 rsc.org |

Note: The compound "Methoxy diphenylmethane (3a)" corresponds to this compound in the context of this article.

To verify the involvement of radical intermediates in the silyl-mediated coupling reactions, radical control experiments are performed. These experiments are designed to interfere with a proposed radical pathway. A common strategy is the introduction of a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), into the reaction mixture. If the reaction rate is significantly diminished or completely inhibited by the scavenger, it provides strong evidence for a radical mechanism, as the scavenger traps the key radical intermediates, preventing them from participating in the reaction chain. Such mechanistic studies were crucial in substantiating the radical nature of the silylboronate-mediated coupling of this compound. rsc.org

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection and characterization of species with unpaired electrons, such as radicals. nih.govsciencepublishinggroup.com However, many radical intermediates are too short-lived and exist at concentrations too low to be observed directly.

To overcome this, the technique of spin trapping is employed. A "spin trap," such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), is added to the reaction. nih.gov This molecule reacts rapidly with the transient radical to form a more stable and persistent radical product, known as a spin-adduct. nih.gov The resulting spin-adduct has a characteristic ESR spectrum with a specific hyperfine splitting pattern that provides structural information about the original, trapped radical. mdpi.com

In the study of the silylboronate-mediated cross-coupling of this compound, ESR analysis was used to confirm the proposed radical mechanism. rsc.org By identifying the characteristic signals of spin-adducts formed during the reaction, researchers could definitively prove the existence of the key radical intermediates, providing conclusive evidence for the operative reaction pathway. rsc.org

Proposed Reaction Mechanisms for Triarylmethane Formation

The formation of triarylmethanes from this compound can be achieved through various synthetic strategies, with recent advancements focusing on cross-coupling reactions. One proposed mechanism involves a silylboronate-mediated radical cross-coupling of aryl fluorides with arylmethanes, such as this compound. rsc.org This reaction proceeds via the cleavage of both C–F and C–H bonds to form the desired triarylmethane product. rsc.org

The reaction is often catalyzed by transition metals like palladium or nickel. rsc.orgresearchgate.net For instance, the reaction of 4-fluorobiphenyl (B1198766) with diphenylmethane can be initiated using a combination of Et3SiBpin, a nickel catalyst, and a base. rsc.org Experimental results, including ESR analysis, have pointed towards a radical-based reaction mechanism. rsc.org

Another established method for synthesizing triarylmethanes is the Friedel-Crafts arylation. This involves the reaction of diarylmethanol derivatives with arenes in the presence of an acid catalyst. researchgate.net More recently, transition metal-catalyzed cross-coupling reactions have provided a direct and versatile approach to constructing triarylmethane frameworks. researchgate.net These methods often involve the coupling of a mono-aryl unit with a diarylmethane derivative. researchgate.net For example, palladium-catalyzed Suzuki-Miyaura coupling of diarylmethyl carbonates with boronic acids has been successfully employed for the synthesis of unsymmetrical triarylmethanes. researchgate.net

In the context of this compound, its electron-rich nature makes it a suitable substrate for these coupling reactions. For example, it has been shown to react smoothly with various fluoro-biphenyls and other aryl fluorides under optimized conditions to yield the corresponding triarylmethanes in moderate to good yields. rsc.org Specifically, the reaction of dioxole-bearing fluoroarene with this compound resulted in a 68% yield of the triarylmethane product. rsc.org

The general substrate scope for these reactions is quite broad. Diarylmethanes with electron-donating groups, such as this compound and bis(4-methoxyphenyl)methane, have been shown to be effective coupling partners. rsc.org Even sterically hindered diarylmethanes can participate in these reactions, albeit sometimes requiring modified conditions to achieve satisfactory yields. rsc.org

Electron Transfer Processes and Reactivity of Radical Cations

The study of electron transfer processes involving this compound and the subsequent reactivity of its radical cation is crucial for understanding its behavior in various chemical transformations, particularly in photochemical and electrochemical reactions. Radical cations are highly reactive species characterized by an unpaired electron and a positive charge, making them key intermediates in oxidation processes, polymerization, and organic synthesis. numberanalytics.com

The formation of a radical cation from a neutral molecule like this compound occurs through a single-electron transfer (SET) process, where an electron is removed from the molecule. springernature.com This can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. springernature.combeilstein-journals.org The stability and reactivity of the resulting radical cation are significantly influenced by substituents on the parent molecule. numberanalytics.com In the case of this compound, the electron-donating methoxy group can stabilize the radical cation by delocalizing the positive charge. numberanalytics.com

Once formed, radical cations can undergo several types of reactions, including:

Fragmentation reactions: Cleavage of bonds to form smaller radical or cationic fragments. numberanalytics.com

Addition reactions: Addition to unsaturated compounds like alkenes or arenes. numberanalytics.com

Dimerization reactions: Combination of two radical cations. numberanalytics.com

Deprotonation: Loss of a proton, which is a key step in many reaction mechanisms. cdnsciencepub.com

The solvent plays a significant role in these reactions, with polar solvents generally favoring electron-transfer processes and subsequent reactions of the radical cations. beilstein-journals.org

Oxidation Potentials of Methoxy Derivatives

The oxidation potential is a key parameter that reflects the ease with which a molecule can lose an electron to form a radical cation. The presence of a methoxy group, being an electron-donating substituent, generally lowers the oxidation potential of an aromatic compound compared to its unsubstituted counterpart. cdnsciencepub.com This is because the methoxy group helps to stabilize the resulting positive charge on the aromatic ring through resonance.

For instance, the oxidation potential of the (4-methoxyphenyl)phenylmethyl radical is 0.16 V, which is significantly lower than that of the diphenylmethyl radical (0.35 V). cdnsciencepub.com This indicates that the 4-methoxy derivative is more easily oxidized. This trend is consistent with the observation that methoxy substitution generally lowers the oxidation potential in various series of aromatic compounds. cdnsciencepub.com

The table below presents a comparison of the oxidation potentials of some relevant compounds.

| Compound | Oxidation Potential (V) |

| (4-methoxyphenyl)phenylmethyl radical | 0.16 |

| Diphenylmethyl radical | 0.35 |

| (3-methoxyphenyl)phenylmethyl radical | 0.38 |

Data sourced from a study on the effect of methoxy substitution on radical cation reactivity. cdnsciencepub.com

The rate of carbon-carbon bond cleavage in radical cations is influenced by several factors, including the oxidation potential of the parent molecule. cdnsciencepub.com An increase in the oxidation potential of the molecule can lead to an increased rate of cleavage. cdnsciencepub.com

Photochemical Reactions and Adduct Formation

Photochemical reactions are initiated by the absorption of light, which can lead to the formation of excited states and radical ions, driving various chemical transformations. slideshare.netnih.gov In the context of this compound, photochemical reactions can lead to the formation of adducts and other products through processes involving its radical cation.

One notable reaction is the photosensitized (electron transfer) carbon-carbon bond cleavage. grafiati.com For example, irradiating a solution of certain arylalkanes in the presence of an electron-accepting sensitizer (B1316253) like 1,4-dicyanobenzene can lead to the formation of radical cations and subsequent cleavage of C-C bonds. grafiati.com

In the presence of a nucleophile, the radical cation of this compound or related species can be trapped to form an adduct. For example, in studies with related methoxy-substituted compounds, irradiation in methanol (B129727) led to the formation of methanol adducts. cdnsciencepub.com However, the regioselectivity and stereoselectivity of this addition can be influenced by the position of the methoxy group. For instance, the 3-methoxyphenyl (B12655295) derivative of a particular alkene gave a mixture of cis- and trans-anti-Markovnikov methanol adducts, while the 4-methoxyphenyl (B3050149) derivative yielded little to no one-to-one adduct under similar conditions. cdnsciencepub.com

The formation of adducts can also occur through the reaction of radical cations with other species present in the reaction mixture. For instance, in photosensitized reactions involving 4-methylanisole, the formation of 4-cyano-4'-methoxydiphenylmethane was observed as a minor product, indicating the coupling of the intermediate 4-methoxybenzyl radical with a cyanophenyl radical derived from the sensitizer. cdnsciencepub.com

Applications of 4 Methoxydiphenylmethane in Biological Systems and Medicinal Chemistry

Modulation of Leukotriene A4 Hydrolase (LTA4H) Enzyme Activity

4-Methoxydiphenylmethane is recognized as a selective modulator of the aminopeptidase (B13392206) (AP) activity of the LTA4H enzyme. nih.govmedchemexpress.com This modulation is a key aspect of its anti-inflammatory properties. medchemexpress.com LTA4H possesses two distinct catalytic functions: an epoxide hydrolase (EH) activity that converts LTA4 to the pro-inflammatory mediator Leukotriene B4 (LTB4), and an aminopeptidase activity that can degrade pro-inflammatory peptides. nih.goviucr.orgmdpi.com 4-MDM selectively enhances the aminopeptidase function without affecting the epoxide hydrolase activity. nih.govmedchemexpress.com

Selective Enhancement of Aminopeptidase Activity

The selective augmentation of the LTA4H aminopeptidase activity by 4-MDM is a critical feature that distinguishes it as a potential therapeutic agent. nih.govmedchemexpress.com This enhancement is not uniform and depends on the substrate being acted upon by the enzyme. nih.gov

In vitro studies have confirmed that 4-MDM upregulates the aminopeptidase activity of the LTA4H enzyme. nih.gov An assay using L-alanine p-nitroanilide (Ala-p-NA) as a reporter substrate demonstrated that 4-MDM enhances the cleavage of the peptide bond, with an AC50 (the concentration at which the compound produces half of its maximal activation) of approximately 50 μM. nih.gov This selective enhancement of the aminopeptidase activity forms the basis of its anti-inflammatory potential. medchemexpress.comnih.gov

The modulatory effect of 4-MDM on LTA4H aminopeptidase activity is highly dependent on the specific substrate. nih.gov Research has shown that while 4-MDM enhances the hydrolysis of Ala-pNA and Pro-pNA, it inhibits the hydrolysis of Arg-pNA. nih.gov This differential modulation highlights the complex interaction between the enzyme, the modulator, and various substrates. nih.gov

The enzyme kinetics reveal distinct mechanisms for different substrates in the presence of 4-MDM. nih.gov For instance, the hydrolysis of Ala-pNA and Pro-pNA is activated by 4-MDM, whereas Arg-pNA hydrolysis is inhibited. nih.gov The following table summarizes the differential effects of 4-MDM on LTA4H activity with various substrates.

| Substrate | Effect of 4-MDM | Potency (Value) |

| Ala-pNA | Activation | AC50: 4.83 μM nih.govresearchgate.net |

| Pro-pNA | Activation | AC50: 462.81 μM nih.govresearchgate.net |

| Arg-pNA | Inhibition | IC50: 328.10 μM nih.govresearchgate.net |

This table presents the half-maximal activation concentration (AC50) for substrates activated by 4-MDM and the half-maximal inhibitory concentration (IC50) for the substrate inhibited by 4-MDM.

The enhancement of LTA4H aminopeptidase activity by 4-MDM has been shown to have a significant impact on inflammatory responses, particularly by reducing neutrophil infiltration. medchemexpress.comiucr.org Neutrophils are key players in the inflammatory process, and their accumulation at sites of injury can contribute to tissue damage. mdpi.com

By augmenting the degradation of pro-inflammatory peptides, 4-MDM promotes the resolution of neutrophilic inflammation. iucr.orgacs.org For example, in a murine model of cigarette smoke-induced lung disease, activation of LTA4H's aminopeptidase activity by 4-MDM led to the resolution of neutrophil infiltration. acs.org Similarly, in a model of acute lung injury, 4-MDM treatment reduced the number of leukocytes and neutrophils in the lungs. iucr.org This suggests that 4-MDM's anti-inflammatory effects are mediated through the enhanced clearance of chemotactic peptides that attract neutrophils. iucr.orgresearchgate.net The resolution of inflammation is an active process involving the cessation of inflammatory signals and the clearance of inflammatory cells, and 4-MDM appears to facilitate this process. ucl.ac.uk

Differential Modulation with Various Substrates (e.g., Ala-pNA, Arg-pNA, Pro-pNA)

Comparison with Related LTA4H Modulators (e.g., 4-Methoxyphenoxybenzene, ARM1)

This compound is part of a broader class of LTA4H modulators that also includes compounds like 4-methoxyphenoxybenzene and 4-(4-benzylphenyl)thiazol-2-amine (ARM1). nih.govacs.orgdb-thueringen.de

Kinetic analysis has revealed that ARM1 and its analogues exhibit a different activation mechanism compared to 4-MDM. acs.orgnih.gov While 4-MDM follows a hyperbolic mixed predominantly catalytic activation mechanism, ARM1 and related compounds show a predominantly specific activation mechanism due to a lowered affinity for the enzyme-substrate complex. acs.orgnih.gov

A significant advantage of this compound over some related modulators is its enhanced chemical stability, which is expected to lead to better bioavailability. nih.gov For instance, the precursor compound 4-methoxyphenoxybenzene was found to be unstable, rapidly decomposing in buffer solutions. nih.gov In contrast, 4-MDM, where the central oxygen atom is replaced with a methylene (B1212753) group, is chemically stable. nih.gov This stability is a crucial factor for a compound's potential as a drug, as it affects its ability to reach the target site in the body in an active form. sygnaturediscovery.comdrug-dev.comardena.com

Effect of Modifier Structure on Enzyme Kinetics

The kinetic behavior of Leukotriene A4 Hydrolase (LTA4H) is significantly influenced by the structure of small molecule modifiers like this compound (4-MDM). nih.govresearchgate.net 4-MDM is an activator of the aminopeptidase (AP) activity of LTA4H. nih.govnih.gov Its mechanism of action has been characterized as hyperbolic mixed predominately catalytic activation (HMx(Sp < Ca)A). nih.govresearchgate.netacs.org This indicates that it enhances the catalytic rate of the enzyme.

The interaction of 4-MDM with LTA4H is substrate-dependent. For instance, while 4-MDM activates the hydrolysis of certain peptide substrates, it can inhibit the hydrolysis of others. researchgate.netnih.gov Studies using various chromogenic p-nitroanilide (pNA) substrates have demonstrated this differential modulation. With Ala-pNA and Pro-pNA as substrates, 4-MDM acts as an activator, whereas with Arg-pNA, it functions as an inhibitor. researchgate.net This complexity suggests that 4-MDM's effect is not merely allosteric but is intricately linked to the N-terminal side chain of the peptide substrate. nih.gov

To further investigate the structure-activity relationship, analogues of 4-MDM have been synthesized and studied. nih.govresearchgate.net For example, 4-(4-benzylphenyl)thiazol-2-amine (ARM1) and its derivatives were found to change the kinetic mechanism. nih.govresearchgate.net Unlike 4-MDM, ARM1 and related compounds led to a predominately specific activation (HMx(Sp > Ca)A) mechanism, which is characterized by a lowered affinity for the enzyme-substrate complex. nih.govresearchgate.netacs.org This shift in mechanism highlights how modifications to the chemical structure of the ligand can alter its kinetic influence on LTA4H. nih.govresearchgate.net

Table 1: Enzyme Kinetic Data for this compound with LTA4H This interactive table summarizes the activation (AC50) and inhibition (IC50) concentrations of 4-MDM on LTA4H activity with different substrates.

| Substrate | Effect of 4-MDM | Concentration (μM) | Reference |

|---|---|---|---|

| Ala-pNA | Activation (AC50) | 4.83 | researchgate.net |

| Pro-pNA | Activation (AC50) | 462.81 | researchgate.net |

| Arg-pNA | Inhibition (IC50) | 328.10 | researchgate.net |

| General AP Activity | Activation (AC50) | ~50 | nih.gov |

X-ray Crystal Structure Analysis of LTA4H-Ligand Complexes

X-ray crystallography has been instrumental in elucidating the binding interactions between LTA4H and various ligands, including activators and substrates. researchgate.netnih.gov Structural analyses have revealed that 4-MDM and the putative pro-inflammatory substrate Pro-Gly-Pro (PGP) both bind at the zinc-containing active site of the enzyme. researchgate.netnih.gov Importantly, these studies showed no evidence of a separate allosteric binding site for 4-MDM, indicating that its modulatory effects occur directly within the catalytic pocket. researchgate.netnih.gov

Further structural insights have been gained from studying hybrid molecules that combine features of different LTA4H ligands. nih.govresearchgate.net For instance, the 2.8 Å resolution X-ray crystal structure of LTA4H complexed with 4-OMe-ARM1, a hybrid of 4-MDM and ARM1, was determined. nih.govresearchgate.netacs.org The elucidation of such complex structures helps to understand how different chemical moieties contribute to binding affinity and the specific kinetic mechanism observed. nih.govresearchgate.net The Protein Data Bank (PDB) code for LTA4H with bound 4-methoxy-ARM1 is 6O5H. acs.org These structural studies are crucial for the rational design of new, more potent, and selective LTA4H modulators. mdpi.com

Importance of Water Network within Binding Site

The binding site of LTA4H is not a simple hydrophobic pocket; it contains a critical network of water molecules that plays a significant role in ligand binding and enzyme function. iucr.org The importance of this water network has been demonstrated through high-resolution crystal structures of LTA4H in complex with various activators. iucr.org For example, the determination of the crystal structures of LTA4H complexed with AMP (an aminopyrazole analogue of ARM1) at 2.41 Å and 4-Me-ARM1 at 1.99 Å was specifically undertaken to highlight the role of these water molecules. iucr.org These analyses provide insights into how activators like 4-MDM and its analogues interact with and potentially reorganize the water network to exert their modulatory effects on the enzyme's aminopeptidase activity. iucr.org Understanding these interactions is essential for designing novel LTA4H inhibitors and activators. researchgate.net

Pre-clinical Evaluation in Models of Pulmonary Diseases

This compound has been evaluated in several pre-clinical murine models of pulmonary diseases, where it has shown potential therapeutic effects primarily by augmenting the aminopeptidase activity of LTA4H. nih.govnih.govatsjournals.org

Murine Models of Pulmonary Emphysema

The efficacy of 4-MDM has been demonstrated in murine models of pulmonary emphysema induced by different agents, including pancreatic elastase and cigarette smoke. nih.govnih.govatsjournals.org In a model where emphysema was induced by intranasal administration of elastase, pre-clinical evaluation showed that 4-MDM provided protection against emphysematous damage. nih.govnih.gov Mice treated with 4-MDM exhibited significantly reduced lung volumes compared to vehicle-treated animals following elastase exposure. nih.gov Post-mortem analysis confirmed these findings, showing that animals treated with 4-MDM had shorter mean linear chord lengths, which is indicative of smaller alveolar sizes and less severe emphysema. nih.gov

Similarly, in a cigarette smoke-induced model of emphysematous Chronic Obstructive Pulmonary Disease (COPD), treatment with 4-MDM, which selectively augments LTA4H aminopeptidase activity, prevented the development of emphysema over a 6-month period. atsjournals.orgnih.gov These findings support the hypothesis that enhancing the aminopeptidase function of LTA4H is a protective strategy against the pathogenesis of emphysema. nih.gov

Murine Models of Acute Lung Inflammation

The role of 4-MDM has also been investigated in murine models of acute lung inflammation. researchgate.netnih.gov In these models, 4-MDM was shown to modulate the host's neutrophilic response. researchgate.netnih.gov This effect was observed to be independent of the clearance of Pro-Gly-Pro (PGP), a tripeptide previously thought to be the primary pro-inflammatory substrate of LTA4H's aminopeptidase activity. researchgate.netnih.gov This suggests that 4-MDM's anti-inflammatory action in acute lung inflammation may involve the degradation of other, as-yet-unidentified substrates or alternative mechanisms. iucr.org

Reduction of Leukocyte and Neutrophil Levels

Studies have shown that 4-MDM treatment can lead to a reduction in key inflammatory cell populations in the lungs. iucr.org In a lipopolysaccharide (LPS)-induced lung inflammation model, administration of 4-MDM consistently reduced the number of CD45+ leukocytes. iucr.org Furthermore, the treatment also significantly decreased the levels of CD45+CD11b+Ly6G+ neutrophils in the lungs of LPS-exposed mice. iucr.org This reduction in leukocyte and neutrophil levels occurred concurrently with a significant augmentation of LTA4H activity in the bronchoalveolar lavage fluid (BALF), providing a direct link between the compound's enzymatic effect and its anti-inflammatory outcome. iucr.org

Uncoupling of LTA4H Epoxide Hydrolase and Aminopeptidase Functions

Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme with two distinct catalytic activities: an epoxide hydrolase (EH) activity and an aminopeptidase (AP) activity. nih.govresearchgate.net The EH function is responsible for converting leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in numerous inflammatory diseases. nih.govdb-thueringen.de The AP function involves the hydrolysis of short peptides, including the pro-inflammatory tripeptide Pro-Gly-Pro (PGP). db-thueringen.de

Historically, drug discovery efforts targeting LTA4H have focused almost exclusively on inhibiting its epoxide hydrolase activity to block the production of LTB4. nih.govgmu.edu However, this strategy has yielded disappointing results in human clinical trials. nih.govgmu.edu An alternative therapeutic approach has emerged that focuses on modulating the enzyme's aminopeptidase activity. gmu.edu

This compound (4-MDM) is a small molecule that exemplifies this alternative strategy. It has been identified as a pharmacological agent that selectively augments, or activates, the aminopeptidase function of LTA4H. nih.govgmu.edu This selective modulation effectively uncouples the two enzymatic functions. Instead of inhibiting the pro-inflammatory LTB4 production, 4-MDM enhances the degradation of other pro-inflammatory mediators like PGP, representing a distinct mechanism for resolving inflammation. db-thueringen.denih.gov This approach spares the epoxide hydrolase activity while promoting the beneficial effects of the aminopeptidase function. db-thueringen.de Studies have shown that activation of the LTA4H aminopeptidase activity by 4-MDM can promote the resolution of neutrophil infiltration in disease models. acs.orgbohrium.comnih.gov

Substrate-Dependent Modulation and Inhibition/Activation Mechanisms

The modulatory effect of this compound on the aminopeptidase activity of LTA4H is complex and highly dependent on the specific peptide substrate being hydrolyzed. nih.govresearchgate.net Research has revealed that 4-MDM can act as both an inhibitor and an activator of the same enzyme, a phenomenon that introduces significant complexity to its biochemical profile. nih.govresearchgate.net

Specifically, 4-MDM inhibits the hydrolysis of the pro-inflammatory tripeptide Pro-Gly-Pro (PGP). nih.govresearchgate.net In contrast, it activates the LTA4H-mediated hydrolysis of other, alternative peptide substrates. nih.govresearchgate.net This substrate-dependent modulation has been quantified in kinetic studies. For instance, when using artificial substrates, 4-MDM was found to activate the hydrolysis of Alanine-p-nitroanilide (Ala-pNA) and Proline-p-nitroanilide (Pro-pNA), while inhibiting the hydrolysis of Arginine-p-nitroanilide (Arg-pNA). researchgate.net

X-ray crystallography studies have shown that both 4-MDM and the substrate PGP bind at the zinc-binding pocket of the LTA4H enzyme, indicating that the modulation is not due to binding at a separate allosteric site. nih.gov The differential effect (activation vs. inhibition) appears to be dependent on the N-terminal side chain of the peptide substrate. nih.gov The kinetic mechanism for the activation of Ala-pNA hydrolysis by 4-MDM has been characterized as a hyperbolic mixed predominately catalytic activation model. nih.gov This understanding of substrate-dependent modulation is crucial for designing therapeutics that can selectively target specific enzymatic activities to achieve a desired clinical outcome. nih.gov

Table 1: Substrate-Dependent Modulation of LTA4H by this compound

| Substrate | Effect of 4-MDM | Potency |

|---|---|---|

| Arg-pNA | Inhibition | IC₅₀ of 328.10 μM |

| Ala-pNA | Activation | AC₅₀ of 4.83 μM |

| Pro-pNA | Activation | AC₅₀ of 462.81 μM |

Data sourced from a study on the differential modulation of LTA4H by 4-MDM. researchgate.net IC₅₀ represents the half-maximal inhibitory concentration, while AC₅₀ represents the half-maximal activation concentration.

Plant Growth-Regulating Activities of 4-Methoxydiphenylmethanes

Inhibition of Shoot and Root Growth

Research into compounds containing a p-methoxyphenyl group has shown that this compound and its derivatives possess significant plant growth-regulating activities. oup.comtandfonline.com These compounds have been demonstrated to inhibit the growth of both the shoots and roots of various test plants. oup.comtandfonline.com This inhibitory effect forms the basis of their potential application in an agricultural context, stemming from initial investigations into the plant growth-regulating properties of anisomycin, which also contains a p-methoxyphenyl group. oup.comtandfonline.com

Structure-Activity Relationships and Hammett's σ Correlation

The growth-inhibitory activity within the series of this compound compounds is closely linked to their chemical structure, a concept known as structure-activity relationship (SAR). oup.comtandfonline.comwikipedia.org For these compounds, the inhibitory potency is parabolically dependent on the Hammett's σ constant of substituents on the phenyl ring. oup.comtandfonline.com

The Hammett equation is a tool used in physical organic chemistry to quantify the effect of substituents on the reactivity of a molecule. uj.ac.za In the case of 4-methoxydiphenylmethanes, the parabolic relationship indicates that the growth-inhibitory activity decreases as the substituent becomes either strongly electron-donating or strongly electron-withdrawing. oup.comtandfonline.com This suggests that an optimal electronic effect exists for maximum growth-inhibitory activity, and deviating from this optimum in either direction reduces the compound's potency. oup.comtandfonline.com

Induced Phenotypes (Chlorosis, Disturbance in Tropism, Root Hypertrophy)

Beyond general growth inhibition, certain this compound derivatives have been observed to induce specific and distinct phenotypes in test plants. oup.comtandfonline.com These observed effects include:

Chlorosis : A condition where leaves produce insufficient chlorophyll, resulting in a yellow or pale green color. oup.comtandfonline.com

Disturbance in Tropism : An interference with the normal directional growth of a plant in response to external stimuli. This includes both phototropism (response to light) and geotropism (response to gravity). oup.comtandfonline.comjst.go.jp

Root Hypertrophy : An abnormal enlargement or excessive growth of the roots. oup.comtandfonline.com

These specific physiological effects highlight the diverse and complex interactions that 4-methoxydiphenylmethanes can have with plant biological systems. oup.comtandfonline.com

Role in Coal Conversion Studies

This compound and its structural relatives have been utilized as model compounds in studies exploring the chemistry of coal conversion. osti.gov Coal is a complex heterogeneous material, and understanding the cleavage of key chemical bonds present within its structure is fundamental to developing more efficient liquefaction and gasification technologies. d-nb.info

Compounds like hydroxydiphenylmethane and methoxydiphenylmethane serve as simplified models for the diarylmethane linkages found in coal. osti.gov Research has shown that iron oxides can effectively catalyze the cleavage of carbon-carbon bonds within these model structures. osti.gov Specifically, studies comparing the catalytic breakdown of ortho-hydroxydiphenylmethane and ortho-methoxydiphenylmethane revealed that both compounds exhibit similar susceptibility to catalysis by Fe₃O₄. This finding contributes to the understanding of the underlying reaction mechanisms, suggesting that an electron-transfer mechanism is likely responsible for the catalytic bond cleavage. osti.gov

Conversion to Benzene-Soluble Products

The chemical structure of this compound, featuring an ether linkage, can be targeted for cleavage to yield simpler, benzene-soluble molecules. One notable conversion involves the reduction of this compound using a Raney Ni-Al alloy in an aqueous medium. This process leads to the cleavage of the polar carbon-oxygen (C-O) bond of the methoxy (B1213986) group.

In a specific study, the reduction of substituted diphenylmethanes was investigated. While many derivatives underwent complete reduction of the aromatic rings, this compound exhibited a distinct reaction pathway. A significant portion of the compound underwent cleavage of the C-O bond, alongside the reduction of the aromatic systems. core.ac.uk This transformation is significant as it breaks down the parent molecule into smaller, non-polar compounds that are readily soluble in benzene. The primary benzene-soluble products resulting from the C-O bond cleavage are expected to be toluene (B28343) and methane (B114726), following the hydrogenolysis of the ether linkage.

Table 1: Products of this compound Conversion

| Reactant | Reagent/Catalyst | Key Transformation | Benzene-Soluble Products |

|---|

Mechanistic Aspects of Conversion

The conversion of this compound into benzene-soluble products is governed by the specific reaction conditions and the nature of the reagents employed. The cleavage of the ether bond can proceed through different mechanistic pathways.

Acid-Catalyzed Cleavage:

In the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), ethers undergo cleavage. wikipedia.orglongdom.org The mechanism can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. wikipedia.orglibretexts.org For this compound, the ether oxygen is bonded to a methyl group and a 4-methoxybenzyl group.

SN1 Pathway: The benzylic carbon can stabilize a positive charge, making the formation of a benzyl (B1604629) carbocation feasible. Protonation of the ether oxygen by the acid would be the first step, followed by the departure of methanol (B129727) to form a stable secondary carbocation. The halide ion would then attack the carbocation. libretexts.org

SN2 Pathway: Alternatively, the nucleophilic halide ion could attack the less sterically hindered methyl group in a bimolecular displacement reaction, leading to the formation of methyl halide and 4-benzylphenol. longdom.orgmasterorganicchemistry.com

Given the stability of the benzylic carbocation, an SN1 mechanism is a plausible pathway for the cleavage of the benzyl-oxygen bond under acidic conditions.

Reduction with Raney Nickel:

The reduction of this compound by Raney Ni-Al alloy in water involves a process known as hydrogenolysis. Raney nickel is a catalyst that is saturated with hydrogen during its preparation from a nickel-aluminum alloy. byjus.comwikipedia.org This adsorbed hydrogen is highly reactive and can cleave single bonds, including the C-O bond in ethers. ias.ac.in

The mechanism of Raney nickel reduction involves the catalytic action of the nickel surface, which facilitates the cleavage of the ether bond and the subsequent addition of hydrogen atoms to the resulting fragments. youtube.com This process effectively reduces the functional group, leading to the formation of hydrocarbons. In the case of this compound, the cleavage of the C-O bond of the methoxy group and subsequent hydrogenation would yield toluene and methane.

Analytical Chemistry Techniques for 4 Methoxydiphenylmethane

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. ijprajournal.com It is widely applied in pharmaceutical analysis for both qualitative and quantitative evaluation of compounds. ijprajournal.com For a hydrophobic compound like 4-Methoxydiphenylmethane, which lacks easily ionizable functional groups, specialized MS methods are required for effective analysis. nih.govresearchgate.net

A significant challenge in the analysis of this compound has been the development of a suitable liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for its quantification. nih.govresearchgate.net This barrier was overcome with the application of ultrapressure liquid chromatography coupled with atmospheric pressure photoionization and tandem mass spectrometry (UPLC-APPI-MS/MS). researchgate.netnih.govscispace.com Researchers have successfully developed and validated a highly sensitive UPLC-APPI-MS/MS assay specifically for this purpose. nih.gov In this method, the compound is first extracted from plasma using solid-phase extraction (SPE) and then separated on a reverse-phase C8 column before detection by the mass spectrometer. nih.govresearchgate.net

The developed UPLC-APPI-MS/MS assay is instrumental in the pharmacokinetic evaluation of this compound. medchemexpress.comnih.gov It allows for the precise quantification of the compound's concentration in biological samples, such as rat plasma. nih.gov The validated assay demonstrated a linear range of 5 to 400 ng/mL, meeting regulatory requirements for accuracy, precision, and stability. nih.govresearchgate.net This capability enabled the quantification of plasma concentrations of this compound following oral administration in Sprague Dawley rats, providing crucial data for understanding its absorption and distribution. nih.gov

Table 1: UPLC-APPI-MS/MS Assay Parameters for this compound Quantification

| Parameter | Details | Source |

|---|---|---|

| Technique | Ultrapressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.gov |

| Ionization | Atmospheric Pressure Photoionization (APPI) | nih.govresearchgate.net |

| Sample Matrix | Rat Plasma | nih.gov |

| Extraction | Solid Phase Extraction (SPE) | nih.govresearchgate.net |

| Chromatography | Reverse Phase C8 Column | nih.gov |

| Linear Range | 5-400 ng/mL | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | nih.govresearchgate.net |

| Application | Pharmacokinetic studies in Sprague Dawley rats | nih.gov |

A major obstacle in developing an LC-MS/MS method for this compound is its chemical nature. nih.govresearchgate.net The compound's high hydrophobicity and the absence of any functional group amenable to ionization make it incompatible with common ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.govresearchgate.net ESI is most effective for polar compounds, while APCI is suited for less polar molecules, but both struggle with non-polar, hydrophobic compounds that lack sites for protonation or deprotonation. nih.govresearchgate.netaustinpublishinggroup.com The use of solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) has been explored for analyzing hydrophobic compounds with ESI, but this is not always a universal solution. nih.gov

Atmospheric pressure photoionization (APPI) has emerged as a superior ionization technique for a wide range of compounds, particularly those that are difficult to ionize by ESI or APCI. researchgate.netnih.gov APPI utilizes photons from a vacuum ultraviolet (VUV) lamp to ionize molecules, making it effective for compounds across a broad spectrum of polarity, including non-polar molecules. austinpublishinggroup.comwikipedia.org It is less susceptible to matrix effects and ion suppression compared to ESI and APCI. wikipedia.org

For this compound, photoionization was successfully achieved by using anisole (B1667542) as a dopant. nih.govresearchgate.net The dopant promotes a charge transfer reaction, allowing the hydrophobic compound to be ionized effectively. nih.govresearchgate.net Studies comparing APPI, APCI, and ESI have shown that APPI can detect a significantly higher percentage of diverse drug-like compounds, establishing it as a more universal ionization method in drug discovery. nih.gov

Table 2: Comparison of Common Atmospheric Pressure Ionization Techniques

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |

|---|---|---|---|

| Principle | Ionization from charged droplets in a strong electric field. viictr.org | Corona discharge creates reactant ions that ionize the analyte via chemical reactions. researchgate.net | VUV photons ionize analyte directly or via a dopant. austinpublishinggroup.comwikipedia.org |

| Analyte Polarity | Polar, easily ionizable compounds. austinpublishinggroup.com | Less polar to moderately polar compounds. austinpublishinggroup.com | Non-polar to polar compounds. researchgate.netwikipedia.org |

| Ionization Phase | Liquid Phase. austinpublishinggroup.com | Gas Phase. austinpublishinggroup.com | Gas Phase. austinpublishinggroup.com |

| Suitability for 4-MDM | Poor; due to hydrophobicity and lack of ionizable group. nih.govresearchgate.net | Poor; due to hydrophobicity and lack of ionizable group. nih.govresearchgate.net | Excellent; especially with a dopant like anisole. nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical tool. However, direct analysis of certain compounds by GC can be problematic if they are not sufficiently volatile or are thermally unstable. sigmaaldrich.comresearchgate.net Chemical derivatization is a common strategy to overcome these limitations. sigmaaldrich.comjfda-online.com This process involves converting an analyte into a different, more volatile and thermally stable form. sigmaaldrich.com For instance, polar functional groups like hydroxyls and amines are often converted to less polar silyl (B83357) or acyl derivatives to improve their chromatographic behavior. sigmaaldrich.comjfda-online.com

While specific derivatization studies for this compound are not detailed, the principle remains applicable. If needed, derivatization could enhance its analysis by GC-MS. The mass spectrum of the underivatized this compound, however, is available and provides characteristic peaks for its identification. nih.gov

Table 3: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Library | Main library (NIST) |

| Top Peak (m/z) | 198 |

| 2nd Highest Peak (m/z) | 197 |

| 3rd Highest Peak (m/z) | 121 |

Source: NIST Mass Spectrometry Data Center nih.gov

Ultrapressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-APPI-MS/MS)

Ionization Challenges for Hydrophobic Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds. wikipedia.orgconductscience.com It works by observing the behavior of atomic nuclei with non-zero spin in a strong magnetic field. wikipedia.org The resulting NMR spectrum provides detailed information about the chemical environment of each nucleus, their connectivity, and the three-dimensional structure of the molecule. wikipedia.orgmdpi.com

For this compound, NMR spectroscopy is used for structural confirmation. The ¹³C NMR spectrum, for example, provides data on the carbon framework of the molecule. nih.gov This information is crucial for verifying the identity and purity of the compound.

Table 4: 1D ¹³C NMR Spectral Data for this compound

| Data Point | Description |

|---|---|

| Instrument | BRUKER AMX-360 |

| Source | Wiley-VCH GmbH |

Source: SpectraBase nih.gov

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Anisole |

| Dimethyl sulfoxide (DMSO) |

¹H NMR for Structural Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the hydrogen atoms within a molecule, providing insights into their chemical environment and connectivity. For this compound, the ¹H NMR spectrum offers distinct signals that correspond to the different types of protons present in its structure.

The spectrum is characterized by signals for the aromatic protons on the two phenyl rings and the protons of the methoxy (B1213986) and methylene (B1212753) groups. The protons on the phenyl ring bearing the methoxy group are chemically distinct from those on the unsubstituted phenyl ring, leading to separate signals. Similarly, the protons of the methylene bridge and the methoxy group each produce a characteristic signal.

A representative ¹H NMR spectrum of this compound would show the following characteristic chemical shifts (δ) in parts per million (ppm), typically recorded in a solvent like deuterochloroform (CDCl₃):

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~7.32 - 7.17 | Multiplet | 5H |

| Aromatic (C₆H₄) | ~7.12 & 6.85 | Doublets | 4H |

| Methylene (CH₂) | ~3.93 | Singlet | 2H |

| Methoxy (OCH₃) | ~3.79 | Singlet | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR for Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for a complete structural elucidation.

The spectrum reveals the presence of all 14 carbon atoms in the molecule, with the chemical shifts indicating the type of carbon (aromatic, aliphatic, or attached to an oxygen atom). The carbon atoms of the two phenyl rings, the methylene bridge, and the methoxy group all resonate at characteristic frequencies.

The expected chemical shifts for the carbon atoms in this compound are as follows:

| Carbon Type | Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-O) | ~158.1 |

| Quaternary Aromatic (C-CH₂) | ~141.8 |

| Quaternary Aromatic (C-CH₂) | ~133.9 |

| Aromatic (CH) | ~130.2 |

| Aromatic (CH) | ~129.0 |

| Aromatic (CH) | ~128.4 |

| Aromatic (CH) | ~125.9 |

| Aromatic (CH) | ~113.9 |

| Methoxy (OCH₃) | ~55.2 |

| Methylene (CH₂) | ~41.2 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

NMR Spectroscopic Studies in Mechanistic Investigations

Beyond structural characterization, NMR spectroscopy serves as a critical tool for investigating reaction mechanisms involving this compound. By monitoring changes in the NMR spectrum over the course of a reaction, chemists can identify reactants, products, and sometimes even transient intermediates, providing valuable mechanistic insights.

In a study on nickel-catalyzed allylic alkylation with diarylmethane pronucleophiles, this compound was used as a reactant. nih.gov The researchers utilized ¹H NMR spectroscopy to determine the yields of the reaction products. nih.gov Although the reaction with this compound resulted in poor yields due to its higher pKa, the use of ¹H NMR was crucial for quantifying the outcome of the reaction under various conditions. nih.gov This application highlights how NMR spectroscopy is employed to assess the efficiency of a reaction and to understand the factors that influence it, which is a key aspect of mechanistic studies. nih.gov The analysis of the crude reaction mixtures by ¹H NMR allowed for a rapid determination of the extent of the reaction and the formation of the desired product. nih.gov

Theoretical and Computational Studies

Molecular Modeling of 4-Methoxydiphenylmethane Interactions

The design of this compound was informed by molecular modeling studies of a related compound, 4-methoxyphenoxybenzene. nih.gov Initial models suggested that the central ether oxygen of 4-methoxyphenoxybenzene did not play a role in binding to the LTA4H enzyme. nih.gov This insight led to the strategic replacement of the ether linkage with a more stable methylene (B1212753) bridge, resulting in the creation of 4-MDM. nih.gov

Subsequent structural studies, including X-ray crystallography, have provided a clearer picture of 4-MDM's binding mode. These studies have shown that 4-MDM binds directly within the zinc-containing active site of the LTA4H enzyme, rather than at an allosteric site. researchgate.netnih.gov This placement within the binding pocket is a critical determinant of its modulatory effects. researchgate.netnih.gov Further structural context comes from the 2.8 Å X-ray crystal structure of LTA4H in a complex with 4-OMe-ARM1, a hybrid molecule incorporating structural features of both 4-MDM and another LTA4H ligand, ARM1. acs.orgresearchgate.netnih.gov Molecular dynamics (MD) simulations, a common computational technique, are frequently employed to study the stability of such ligand-protein complexes and analyze the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding energetics and kinetics of a ligand within a receptor's active site. mdpi.comresearchgate.net

Enzyme Kinetics and Mechanistic Modeling of LTA4H Activation

The interaction of 4-MDM with LTA4H leads to a complex, substrate-dependent modulation of the enzyme's aminopeptidase (B13392206) (AP) activity. researchgate.netnih.gov It does not affect the enzyme's epoxide hydrolase (EH) activity, which is responsible for producing the pro-inflammatory molecule leukotriene B4. researchgate.netmedchemexpress.com Kinetic analyses have characterized the activation mechanism of 4-MDM on certain substrates as hyperbolic mixed predominately catalytic activation (HMx(Sp < Ca)A). acs.orgresearchgate.netnih.gov